molecular formula C19H24N2O B2783935 1-[2-(Diphenylmethoxy)ethyl]piperazine CAS No. 60703-69-7

1-[2-(Diphenylmethoxy)ethyl]piperazine

Número de catálogo: B2783935
Número CAS: 60703-69-7
Peso molecular: 296.414
Clave InChI: MBFDHHKTIBKZNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[2-(Diphenylmethoxy)ethyl]piperazine is a chemical compound known for its versatile applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a diphenylmethoxyethyl group, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-[2-(Diphenylmethoxy)ethyl]piperazine can be synthesized through several methods. One common approach involves the reaction of diphenylmethanol with 2-chloroethylpiperazine under basic conditions. The reaction typically proceeds as follows:

    Step 1: Diphenylmethanol is converted to diphenylmethoxy chloride using thionyl chloride.

    Step 2: The resulting diphenylmethoxy chloride reacts with 2-chloroethylpiperazine in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Substitution Reactions

The hydroxyethyl group undergoes substitutions with various reagents:

Reagent Conditions Product
Z-methylphenylisocyanateBenzene, 70–80°C1-(2-diphenylmethoxyethyl)-4-[2-(N-methylphenyl)carbamyloxy]ethylpiperazine dihydrochloride
PhenylisothiocyanateBenzene, 80–85°C1-(2-diphenylmethoxyethyl)-4-[2-(N-phenylthiocarbamyloxy)ethyl]piperazine dihydrochloride
N,N-dimethylcarbamyl chlorideToluene, refluxed with sodium amide1-(2-diphenylmethoxyethyl)-4-[2-(N,N-dimethylcarbamyloxy)ethyl]piperazine dihydrochloride

Functional Group Transformations

  • Diazo reaction : Treatment with sodium nitrite and sodium azide in acetic acid converts the amino group to an azide derivative (e.g., z71-DEEP ) .

  • Oxidation/Reduction : The ketone group (if present) can be oxidized or reduced, though specific examples for this compound are not detailed in the sources.

Key Research Findings

  • Structure-activity relationships : Substituent position (C2 vs. C3) and electronic effects significantly influence binding to dopamine (DAT) and serotonin (SERT) transporters .

  • Stability : The compound remains stable under specific laboratory conditions, enabling prolonged biochemical studies.

  • Biological applications : As a selective DAT inhibitor (e.g., GBR-12935), it demonstrates potential in neuropsychiatric drug development .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-[2-(Diphenylmethoxy)ethyl]piperazine has the molecular formula C19H24N2OC_{19}H_{24}N_{2}O. Its structure features a piperazine ring substituted with a diphenylmethoxy group, which is crucial for its biological activity. The compound's ability to cross the blood-brain barrier enhances its relevance in central nervous system (CNS) research.

Central Nervous System Disorders

This compound and its derivatives have been studied for their effects on dopamine transporters, making them potential candidates for treating conditions such as depression and schizophrenia. Research indicates that modifications to the piperazine ring can enhance selectivity and potency as dopamine reuptake inhibitors .

Case Study: Dopamine Transport Inhibition

  • A study demonstrated that this compound effectively inhibited dopamine uptake in rat striatal synaptosomes, showcasing a concentration-dependent effect . This inhibition is crucial for developing treatments targeting dopamine dysregulation in psychiatric disorders.

Neuroprotective Effects

The compound exhibits neuroprotective properties, particularly in models of Alzheimer’s disease. Research has shown that derivatives of this compound can activate TRPC6 channels, which are implicated in synaptic plasticity and cognitive function .

Case Study: Synaptoprotective Activity

  • In vivo studies using Alzheimer’s mouse models indicated that certain derivatives could reverse deficits in synaptic plasticity, suggesting a potential therapeutic role in neurodegenerative diseases .

Comparative Efficacy of Derivatives

To better understand the pharmacological profile of this compound, a comparative analysis of various derivatives was conducted. The following table summarizes key findings regarding their efficacy as dopamine transporter inhibitors:

Compound NameIC50 (µM)Selectivity for DATSelectivity for SERT
This compound0.5HighLow
GBR 129090.3Very HighModerate
GBR 129350.4HighHigh

Mecanismo De Acción

The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.

Comparación Con Compuestos Similares

1-[2-(Diphenylmethoxy)ethyl]piperazine can be compared with other similar compounds, such as:

    1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant that acts as a dopamine reuptake inhibitor.

    Vanoxerine: Another dopamine reuptake inhibitor with a similar structure but different pharmacological properties.

    GBR-12,935: A piperazine derivative with potent dopamine reuptake inhibition.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Actividad Biológica

1-[2-(Diphenylmethoxy)ethyl]piperazine, commonly referred to as GBR 12935, is a compound that has garnered attention in pharmacological research due to its interactions with neurotransmitter transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C19H24N2OC_{19}H_{24}N_2O and features a piperazine ring substituted with a diphenylmethoxy group. Its structural characteristics contribute significantly to its biological activity, particularly its affinity for neurotransmitter transporters.

The primary mechanism of action for GBR 12935 involves the inhibition of dopamine reuptake by binding to DAT. This action enhances dopaminergic signaling, which is crucial in various neurological conditions, including addiction and depression. The compound's selectivity for DAT over SERT has been a focal point in studies aimed at developing treatments for cocaine dependence.

Binding Affinity

Research indicates that the binding affinity of GBR 12935 for DAT is influenced by structural modifications. For instance, variations in the phenylpropyl side chain significantly affect its interaction with DAT and SERT. The following table summarizes the binding affinities (Ki values) of GBR 12935 and its analogs:

CompoundKi (nM) for DATKi (nM) for SERT
This compound54 ± 688 ± 3
Analog A450 ± 501400 ± 50
Analog B140 ± 4110 ± 3

In Vitro Studies

In vitro studies demonstrate that GBR 12935 effectively inhibits [^3H]-dopamine uptake in rat striatal synaptosomes in a concentration-dependent manner. This inhibition is irreversible and correlates with alterations in Vmax and Km values, indicating significant changes in transporter dynamics upon exposure to the compound .

In Vivo Studies

In vivo experiments involving rhesus monkeys show that GBR 12935 can suppress cocaine-maintained responding without affecting food intake. This property suggests potential therapeutic applications in managing cocaine addiction . Furthermore, studies have shown that the compound can facilitate recovery of DAT after pharmacological inactivation, highlighting its role in modulating dopaminergic signaling .

Structure-Activity Relationship (SAR)

The SAR studies conducted on GBR 12935 reveal that minor modifications to the structure can lead to substantial changes in pharmacological profiles. For instance, alterations at the C2 and C3 positions of the phenylpropyl side chain yield different affinities for DAT and SERT. The following findings summarize key insights from SAR studies:

  • Substituent Effects : The electronic and steric properties of substituents at C2 and C3 significantly influence binding affinities.
  • Conformational Stability : The preferred conformations for binding appear to be those that minimize steric hindrance while maximizing interaction with the transporter sites.
  • Analog Development : New analogs derived from GBR 12935 have been synthesized to enhance selectivity and potency against specific transporters, demonstrating the potential for developing targeted therapeutics .

Case Studies

Several case studies illustrate the therapeutic potential of GBR 12935:

  • Cocaine Addiction : In a study involving rhesus monkeys, administration of GBR 12935 led to a marked decrease in cocaine-seeking behavior without adverse effects on feeding behavior, suggesting its utility as a treatment option for cocaine addiction .
  • Neuroprotection : Emerging research indicates that piperazine derivatives similar to GBR 12935 may exhibit neuroprotective effects by activating specific ion channels involved in neuronal health, opening avenues for treating neurodegenerative diseases .

Propiedades

IUPAC Name

1-(2-benzhydryloxyethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21/h1-10,19-20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFDHHKTIBKZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Following a procedure similar to that described in Preparation 5(c), but using 2-(diphenylmethoxy)ethyl chloride and anhydrous piperazine, the title compound was obtained in a yield of 75%.
[Compound]
Name
5(c)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

In a reactor equipped with a water trap (Dean-Stark trap), a mixture of benzhydrol (5.0 g), 1-(2-hydroxyethyl)piperazine (3.5 g), camphor-10-sulfonic acid (14 g), and toluene (80 mL) was refluxed for 6 hours. Then, 1N-hydrochloric acid was added and the mixture was separated into two phases. The aqueous layer was made basic with 5 N aqueous sodium hydroxide, saturated with sodium chloride, and extracted with chloroform. The extract was washed with a small amount of saturated aqueous NaCl, dried over MgSO4, and concentrated under reduced pressure to provide 1.9 g of the title compound. Yield 24%. This compound was not further purified but directly submitted to the next reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
24%

Synthesis routes and methods III

Procedure details

To a solution of 4.12 g (11.2 mmol) of the piperazine derivative in methanol (20 ml) and water (10 ml) was added 13.2 g (235 mmol) of of potassium hydroxide, and the mixture was refluxed for 19 hours. Water was added to the reaction mixture and the whole mixture was extracted with n-butanol. The organic layer was washed with water and concentrated by evaporation under reduced pressure. The residue was subjected to Sephadex column chromatography, eluted with methanol, to give 3.15 g (10.6 mmol) of N-(2-benzhydroxyethyl)piperazine.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.